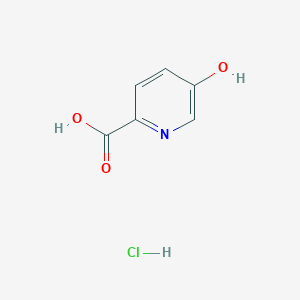

5-羟基吡啶-2-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxypicolinic acid hydrochloride is a derivative of picolinic acid, a pyridine carboxylic acid. It is an important natural pyridine derivative with a hydroxyl group at the 5-position and a carboxyl group at the 2-position on the pyridine ring. This compound is known for its role in various biochemical and industrial processes, including its microbial degradation in the environment .

科学研究应用

5-Hydroxypicolinic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its role in microbial degradation and metabolic pathways.

Industry: Utilized in the production of dyes, herbicides, and pesticides.

作用机制

Target of Action

5-Hydroxypicolinic acid hydrochloride is a natural pyridine derivative that is microbially degraded in the environment . The primary targets of this compound are the enzymes involved in its degradation, particularly those encoded by the hpa operon in Alcaligenes faecalis JQ135 .

Mode of Action

The interaction of 5-Hydroxypicolinic acid hydrochloride with its targets involves a series of biochemical reactions. The compound is acted upon by a monocomponent flavin adenine dinucleotide (FAD)-dependent monooxygenase, HpaM, which catalyzes the ortho decarboxylative hydroxylation of 5-Hydroxypicolinic acid hydrochloride, generating 2,5-dihydroxypyridine .

Biochemical Pathways

The degradation of 5-Hydroxypicolinic acid hydrochloride affects several biochemical pathways. The compound is converted into 2,5-dihydroxypyridine by the action of HpaM . Other enzymes encoded by the hpa operon, such as 2,5DHP dioxygenase, N-formylmaleamic acid deformylase, and maleamate amidohydrolase, are also involved in the metabolism of the compound .

Pharmacokinetics

The compound is known to be microbially degraded in the environment, suggesting that it may be metabolized and excreted by microorganisms .

Result of Action

The molecular and cellular effects of the action of 5-Hydroxypicolinic acid hydrochloride involve the degradation of the compound and its conversion into other substances, such as 2,5-dihydroxypyridine . This process is part of the broader metabolism of pyridine derivatives .

Action Environment

The action of 5-Hydroxypicolinic acid hydrochloride is influenced by environmental factors, as the compound is degraded by microorganisms in the environment . Factors such as the presence of specific microorganisms and environmental conditions may affect the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

5-Hydroxypicolinic acid hydrochloride is involved in biochemical reactions, particularly in microbial degradation processes . The enzymes, proteins, and other biomolecules it interacts with are not yet fully identified. It is known that the HpaM enzyme, a monocomponent flavin adenine dinucleotide (FAD)-dependent monooxygenase, plays a crucial role in the degradation of 5-Hydroxypicolinic acid .

Cellular Effects

In Alcaligenes faecalis JQ135, a gene cluster, hpa, responsible for 5-Hydroxypicolinic acid hydrochloride degradation, was identified . The transcription of the hpa operon was negatively regulated by a TetR family regulator, HpaR . This regulation influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxypicolinic acid hydrochloride involves the HpaM enzyme. HpaM catalyzes the ortho decarboxylative hydroxylation of 5-Hydroxypicolinic acid, generating 2,5-dihydroxypyridine . This monooxygenase activity of HpaM is FAD and NADH dependent .

Temporal Effects in Laboratory Settings

It is known to be stable at room temperature .

Metabolic Pathways

5-Hydroxypicolinic acid hydrochloride is involved in the metabolic pathways of microbial degradation . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not yet fully identified.

准备方法

Synthetic Routes and Reaction Conditions

5-Hydroxypicolinic acid hydrochloride can be synthesized through several methods. One common approach involves the hydroxylation of picolinic acid. The reaction typically requires a strong oxidizing agent such as potassium permanganate (KMnO4) under acidic conditions . The reaction proceeds as follows:

Picolinic acid+KMnO4→5-Hydroxypicolinic acid

Industrial Production Methods

In industrial settings, the production of 5-Hydroxypicolinic acid hydrochloride often involves the use of microbial strains capable of degrading and utilizing 5-Hydroxypicolinic acid as a sole carbon source. For example, the bacterial strain Pusillimonas sp. 5HP has been shown to degrade 5-Hydroxypicolinic acid efficiently .

化学反应分析

Types of Reactions

5-Hydroxypicolinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: 5-Ketopicolinic acid.

Reduction: 5-Hydroxypicolinic alcohol.

Substitution: 5-Halopicolinic acid derivatives.

相似化合物的比较

Similar Compounds

Picolinic acid: A pyridine carboxylic acid with a carboxyl group at the 2-position.

Nicotinic acid: A pyridine carboxylic acid with a carboxyl group at the 3-position.

Isonicotinic acid: A pyridine carboxylic acid with a carboxyl group at the 4-position.

Uniqueness

5-Hydroxypicolinic acid hydrochloride is unique due to the presence of both a hydroxyl group at the 5-position and a carboxyl group at the 2-position on the pyridine ring. This unique structure allows it to participate in specific biochemical pathways and reactions that are not possible with other similar compounds .

属性

IUPAC Name |

5-hydroxypyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h1-3,8H,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPZVNILDMNFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2558061.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2558063.png)

-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2558071.png)

![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)

![1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea](/img/structure/B2558078.png)